molecular formula C9H7Br2FO B12853172 2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

Katalognummer: B12853172
Molekulargewicht: 309.96 g/mol
InChI-Schlüssel: IDLKFIBLUABZAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5’-Dibromo-2’-fluoropropiophenone is an organofluorine compound known for its unique chemical structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of bromine and fluorine atoms attached to a propiophenone backbone, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5’-Dibromo-2’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the use of dibromination reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2,5’-Dibromo-2’-fluoropropiophenone often employs large-scale bromination and fluorination processes. These methods utilize efficient brominating agents like oxalyl bromide and fluorinating agents to achieve the desired compound. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,5’-Dibromo-2’-fluoropropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Reagents like DBDMH and oxalyl bromide are commonly used.

    Fluorination: Fluorinating agents such as Selectfluor are employed.

    Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted propiophenone derivatives, which can be further utilized in organic synthesis and industrial applications.

Wissenschaftliche Forschungsanwendungen

2,5’-Dibromo-2’-fluoropropiophenone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,5’-Dibromo-2’-fluoropropiophenone involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5’-Dibromo-2’-fluoropropiophenone is unique due to its specific substitution pattern on the propiophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Eigenschaften

Molekularformel

C9H7Br2FO

Molekulargewicht

309.96 g/mol

IUPAC-Name

2-bromo-1-(5-bromo-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3

InChI-Schlüssel

IDLKFIBLUABZAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC(=C1)Br)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.